molecular formula C8H11N B145954 Bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 2234-26-6

Bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B145954
CAS RN: 2234-26-6
M. Wt: 121.18 g/mol
InChI Key: GAHKEUUHTHVKEA-UHFFFAOYSA-N
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Patent
US03979204

Procedure details

159 g (3 moles) of acrylonitrile were dissolved in 100 ml of benzene and warmed to 50°C. after adding a pinch of hydroquinone. 196 g (3 moles) of cyclopentadiene were added dropwise at this temperature, with intensive stirring. In the course thereof, the temperature of the reaction mixture rose (it should not exceed 70°C.). After the exothermic reaction had subsided, the mixture was stirred for 1 hour at 80°C. The solvent was then distilled off and the residue was rectified in vacuo. This gave 272 g (76% of theory) of 2-cyano-bicyclo[2,2,1]heptene-5 of boiling point 82°-87°C/15 mm Hg.
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
196 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[C:5]1([CH:12]=[CH:11][C:9](O)=CC=1)O.[CH:13]1CC=CC=1>C1C=CC=CC=1>[C:1]([CH:2]1[CH2:13][CH:12]2[CH2:5][CH:3]1[CH2:9][CH2:11]2)#[N:4]

Inputs

Step One
Name
Quantity
159 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
196 g
Type
reactant
Smiles
C1=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 80°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 70°C.
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C1C2CCC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.